molecular formula C14H7Cl2N3O3S B6013047 3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No. B6013047
M. Wt: 368.2 g/mol
InChI Key: ZFCTUXXFLBZLSJ-UHFFFAOYSA-N
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Description

“3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A series of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized in satisfactory yield and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities by known experimental models .


Molecular Structure Analysis

The molecular structure of “3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” can be analyzed using its IUPAC Standard InChI: InChI=1S/C6H5Cl2N/c7-5-2-1-4 (9)3-6 (5)8/h1-3H,9H2 . The molecular weight of the compound is 162.017 .


Chemical Reactions Analysis

The chemical reactions involving benzothiazoles are diverse. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide” can be inferred from its related compounds. For instance, benzothiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of Oprea1_280072 are various enzymes involved in bacterial metabolic pathways. These include dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

Oprea1_280072 interacts with its targets by inhibiting their function, thereby disrupting the normal metabolic processes of the bacteria . This inhibition can lead to the cessation of bacterial growth or even bacterial death, making Oprea1_280072 an effective antibacterial agent.

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-targeted nature. It interferes with the synthesis of bacterial cell walls, protein synthesis, and various other metabolic processes by inhibiting the function of key enzymes . The disruption of these pathways leads to the inhibition of bacterial growth and proliferation.

Result of Action

The result of Oprea1_280072’s action is the inhibition of bacterial growth and proliferation. By targeting and inhibiting key enzymes in bacterial metabolic pathways, it disrupts normal bacterial function, leading to the cessation of growth or even bacterial death .

properties

IUPAC Name

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S/c15-9-3-1-7(5-10(9)16)13(20)18-14-17-11-4-2-8(19(21)22)6-12(11)23-14/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCTUXXFLBZLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

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